
1-Bromo-4-cycloropropyl-3-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-cycloropropyl-3-ethylbenzene is an organic compound with the molecular formula C11H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropyl group, and an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cycloropropyl-3-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-cycloropropyl-3-ethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-cycloropropyl-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds such as 4-cycloropropyl-3-ethylphenol or 4-cycloropropyl-3-ethylbenzoic acid.
Oxidation: Formation of 4-cycloropropyl-3-ethylbenzoic acid.
Reduction: Formation of 4-cycloropropyl-3-ethylbenzene.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-cycloropropyl-3-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Bromo-4-ethylbenzene: Similar structure but lacks the cyclopropyl group.
1-Bromo-4-cyclopropylbenzene: Similar structure but lacks the ethyl group.
4-Cyclopropyl-3-ethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness: 1-Bromo-4-cycloropropyl-3-ethylbenzene is unique due to the presence of both the cyclopropyl and ethyl groups on the benzene ring, along with the bromine atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
4-bromo-1-cyclopropyl-2-ethylbenzene |
InChI |
InChI=1S/C11H13Br/c1-2-8-7-10(12)5-6-11(8)9-3-4-9/h5-7,9H,2-4H2,1H3 |
Clave InChI |
AYIUUISEUYSDIZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Br)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)
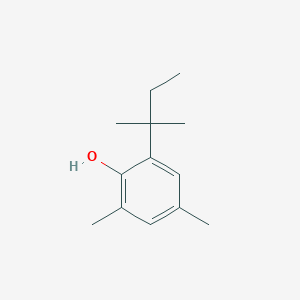
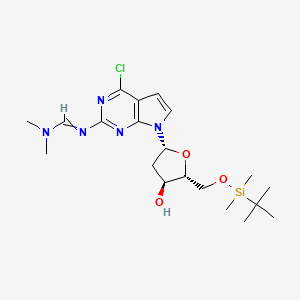

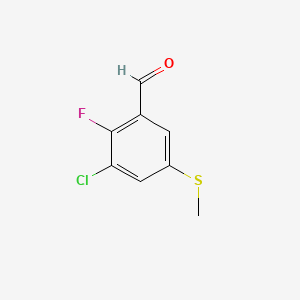
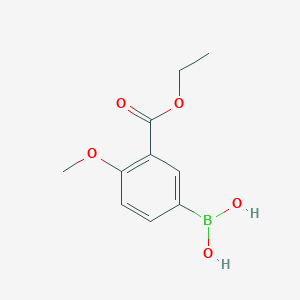
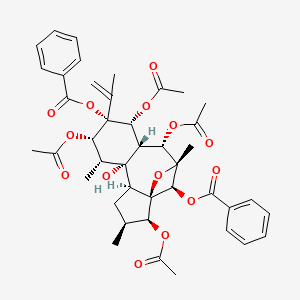
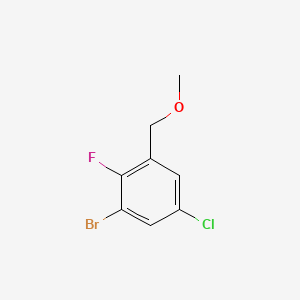
![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
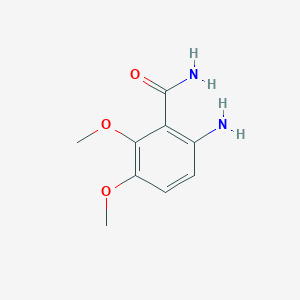
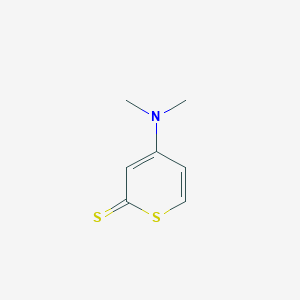
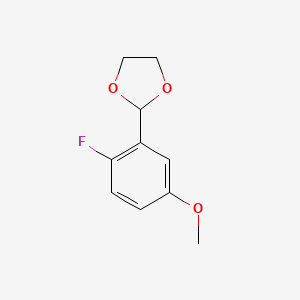
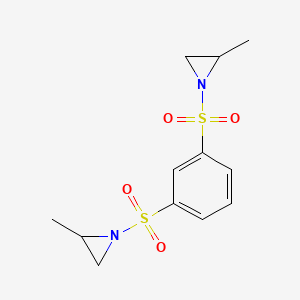
![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
